molecular formula C12H16FN B13074375 N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1427378-68-4

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13074375
CAS No.: 1427378-68-4
M. Wt: 193.26 g/mol
InChI Key: GPRQPHLZBVMCCO-UHFFFAOYSA-N
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Description

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H16FN It is a derivative of tetrahydronaphthalene, featuring an ethyl group and a fluorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, which is then subjected to reductive amination with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be utilized in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A closely related compound with similar structural features but lacking the ethyl group.

    1,2,3,4-tetrahydro-1-naphthylamine: Another related compound without the fluorine atom.

Uniqueness

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical and biological properties

Properties

CAS No.

1427378-68-4

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H16FN/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h6-8,12,14H,2-5H2,1H3

InChI Key

GPRQPHLZBVMCCO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

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